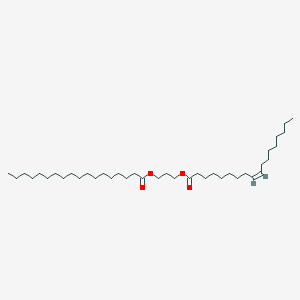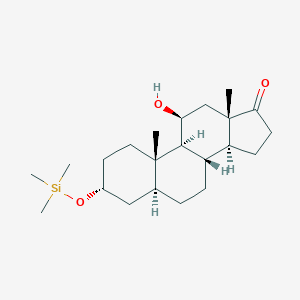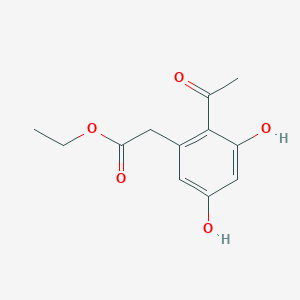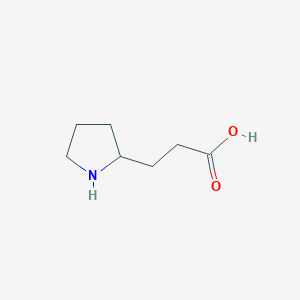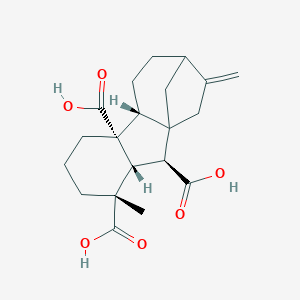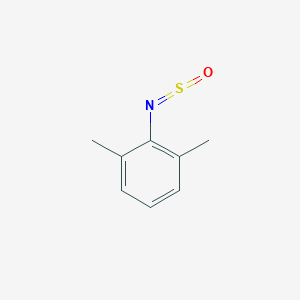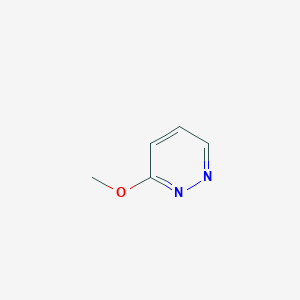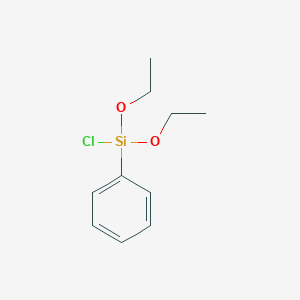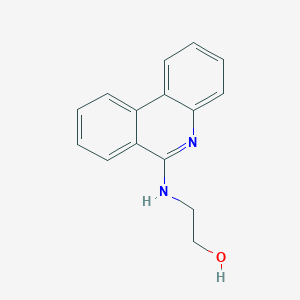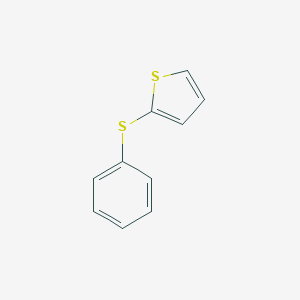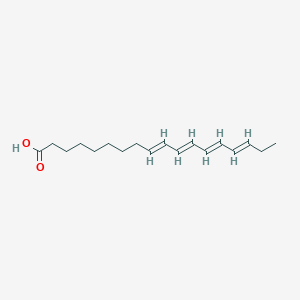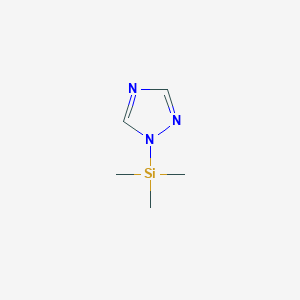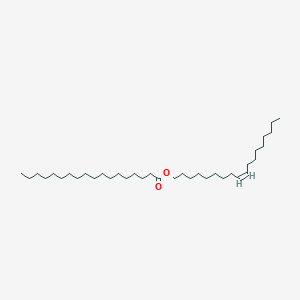![molecular formula C9H17NO B102001 (4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol CAS No. 15894-31-2](/img/structure/B102001.png)
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as muscimol, which is a naturally occurring psychoactive substance found in the Amanita muscaria mushroom. Muscimol has been found to have various biochemical and physiological effects, making it a promising target for drug development and research.
Mecanismo De Acción
Muscimol acts as a potent GABA-A receptor agonist, which enhances the inhibitory neurotransmission in the central nervous system. GABA-A receptors are ionotropic receptors that regulate the flow of chloride ions in and out of the cell. The binding of muscimol to GABA-A receptors increases the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Muscimol has various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. Studies have shown that muscimol can reduce anxiety and induce relaxation by enhancing the GABAergic neurotransmission in the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Muscimol has several advantages for lab experiments, including its high potency and selectivity for GABA-A receptors. However, muscimol also has some limitations, including its short half-life and potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary when using muscimol in lab experiments.
Direcciones Futuras
There are several future directions for muscimol research, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Further studies are needed to determine the optimal dosing and administration of muscimol for therapeutic purposes. Additionally, research is needed to investigate the potential side effects and long-term safety of muscimol use. Overall, muscimol has significant potential as a therapeutic agent for various neurological disorders, making it an exciting area of research.
Métodos De Síntesis
The synthesis of muscimol can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reduction of ibotenic acid, which is also found in the Amanita muscaria mushroom. The reduction process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert ibotenic acid into muscimol.
Aplicaciones Científicas De Investigación
Muscimol has been found to have various scientific research applications, including its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Studies have shown that muscimol acts as a potent GABA-A receptor agonist, which plays a crucial role in regulating the central nervous system. Muscimol has also been found to have anticonvulsant properties, making it a promising therapeutic agent for the treatment of epilepsy.
Propiedades
Número CAS |
15894-31-2 |
|---|---|
Nombre del producto |
(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(4S,4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-5-9(11)7-3-2-4-8(7)10/h7-9,11H,2-6H2,1H3/t7-,8+,9-/m0/s1 |
Clave InChI |
SYOFKZCZCYMACF-YIZRAAEISA-N |
SMILES isomérico |
CN1CC[C@@H]([C@@H]2[C@H]1CCC2)O |
SMILES |
CN1CCC(C2C1CCC2)O |
SMILES canónico |
CN1CCC(C2C1CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
